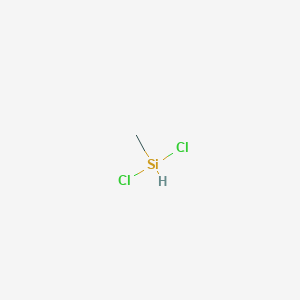

Dichloromethylsilane

Cat. No. B8780727

M. Wt: 115.03 g/mol

InChI Key: NWKBSEBOBPHMKL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04720532

Procedure details

As control experiments, the ammonolysis of CH3SiCl3 alone was studied. Ammonolysis of this precursor in Et2O gave a 46% yield of soluble solid product, molecular weight 702 g/mol. ceramic yield (by TGA to 950° C.) 56%. A similar CH3SiCl3 /NH3 reaction in THF gave soluble solid product in 82% yield, molecular weight 672 g/mol, ceramic yield (by TGA) 69%. By proton NMR (CH3Si/NH integration), the Et2O product may be formulated as [CH3Si(NH)1.3 ]x, the THF product as [CH3Si(NH)1.6 ]x. (This is only a rough approximation because integration of the broad NH signals is rather inaccurate). The results of the coammonolyses of CH3SiHCl2 and CH3SiCl3 are given in Tables 4 and 5.

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][Si:2]([Cl:5])([Cl:4])[Cl:3].N.CCOCC>C1COCC1>[CH3:1][SiH:2]([Cl:4])[Cl:3].[CH3:1][Si:2]([Cl:5])([Cl:4])[Cl:3] |f:0.1|

|

Inputs

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

ceramic yield (by TGA to 950° C.) 56%

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave soluble solid product in 82% yield, molecular weight 672 g/mol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

ceramic yield (by TGA) 69%

|

Outcomes

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04720532

Procedure details

As control experiments, the ammonolysis of CH3SiCl3 alone was studied. Ammonolysis of this precursor in Et2O gave a 46% yield of soluble solid product, molecular weight 702 g/mol. ceramic yield (by TGA to 950° C.) 56%. A similar CH3SiCl3 /NH3 reaction in THF gave soluble solid product in 82% yield, molecular weight 672 g/mol, ceramic yield (by TGA) 69%. By proton NMR (CH3Si/NH integration), the Et2O product may be formulated as [CH3Si(NH)1.3 ]x, the THF product as [CH3Si(NH)1.6 ]x. (This is only a rough approximation because integration of the broad NH signals is rather inaccurate). The results of the coammonolyses of CH3SiHCl2 and CH3SiCl3 are given in Tables 4 and 5.

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][Si:2]([Cl:5])([Cl:4])[Cl:3].N.CCOCC>C1COCC1>[CH3:1][SiH:2]([Cl:4])[Cl:3].[CH3:1][Si:2]([Cl:5])([Cl:4])[Cl:3] |f:0.1|

|

Inputs

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

ceramic yield (by TGA to 950° C.) 56%

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave soluble solid product in 82% yield, molecular weight 672 g/mol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

ceramic yield (by TGA) 69%

|

Outcomes

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |